

Application Note and Protocol: Lipid Extraction Utilizing a 19:0 Phosphatidylcholine Internal Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19:0 PC

Cat. No.: B1262976

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Introduction

Accurate quantification of lipids from biological matrices is a cornerstone of lipidomics research and is essential for biomarker discovery and drug development. The inherent chemical diversity and wide dynamic range of lipid species present significant analytical challenges. To control for variability during sample preparation and analysis by mass spectrometry, the use of internal standards is critical. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (**19:0 PC**) is a non-naturally occurring saturated phosphatidylcholine, making it an ideal internal standard for the quantification of various lipid classes, particularly phospholipids.^{[1][2][3][4]} Its structural similarity to endogenous PCs allows it to mimic their behavior during extraction and ionization, while its unique mass prevents interference with the measurement of endogenous lipids.

This document provides a detailed protocol for the extraction of lipids from biological samples using a modified Bligh and Dyer method, incorporating a **19:0 PC** internal standard for accurate quantification.

Principle of the Method

The protocol is based on the liquid-liquid extraction method developed by Bligh and Dyer, which utilizes a chloroform/methanol/water solvent system to partition lipids from other cellular

components.[5][6] The addition of a known amount of **19:0 PC** internal standard to the sample prior to extraction allows for the correction of lipid losses that may occur during the procedure and for normalization of the analytical signal.[7] Following extraction, the lipid-containing organic phase is separated, dried, and reconstituted for analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

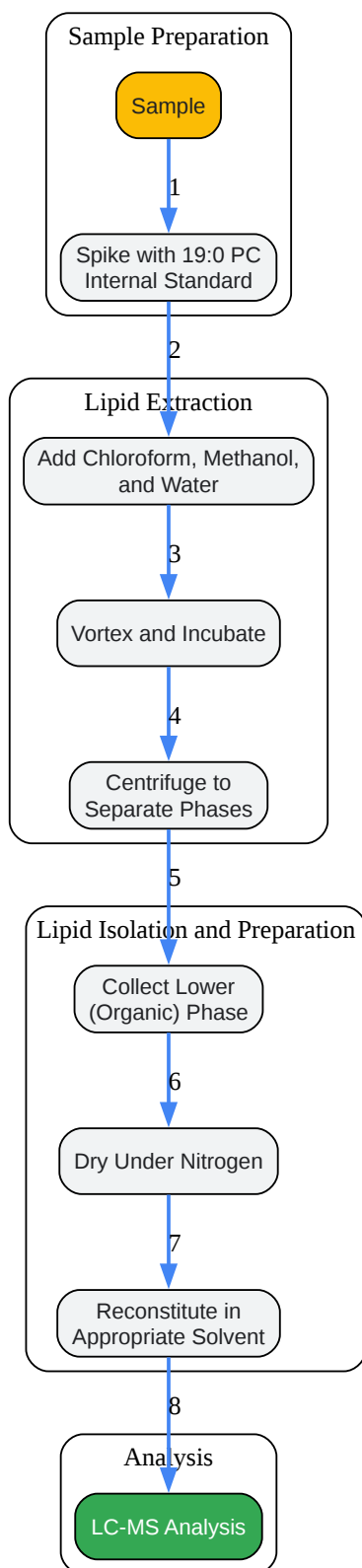
Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Specifications	Supplier Example
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC)	>99% purity	Avanti Polar Lipids
Chloroform	HPLC Grade	Fisher Scientific
Methanol	HPLC Grade	Fisher Scientific
Water	LC-MS Grade	Fisher Scientific
Butylated Hydroxytoluene (BHT)	≥99%	Sigma-Aldrich
Nitrogen Gas	High Purity	---
Glass centrifuge tubes with PTFE-lined caps	15 mL	---
Pipettes and tips	Calibrated	---
Vortex mixer	---	---
Centrifuge	Refrigerated, capable of >2000 x g	---
Sample concentrator (e.g., nitrogen evaporator)	---	---

Experimental Protocol

The following workflow diagram illustrates the key steps of the lipid extraction protocol.



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Lipid extraction workflow from sample preparation to analysis.

Preparation of Internal Standard Stock Solution

Prepare a stock solution of **19:0 PC** in chloroform at a concentration of 1 mg/mL. Store this stock solution at -20°C in a glass vial with a PTFE-lined cap.[\[1\]](#)

Sample Preparation

The following table outlines recommended starting amounts for different sample types.

Sample Type	Starting Amount	Notes
Plasma/Serum	25-50 µL	Thaw on ice before use. [8]
Tissues	10-50 mg	Homogenize in a suitable buffer on ice.
Adherent Cells	>1 x 10 ⁶ cells	Wash cells with PBS before harvesting. [8]
Suspension Cells	>1 x 10 ⁶ cells	Pellet cells and discard supernatant. [8]

Lipid Extraction Procedure

- To your sample in a 15 mL glass centrifuge tube, add a pre-determined amount of the **19:0 PC** internal standard working solution. The final concentration of the internal standard should be within the linear range of the mass spectrometer.
- Add chloroform and methanol to the sample. A common starting ratio is 1:2 (v/v) of chloroform to methanol.[\[8\]](#) For a 50 µL plasma sample, add 160 µL of methanol (containing 1 mM BHT to prevent oxidation) followed by 320 µL of chloroform.[\[9\]](#)
- Vortex the mixture thoroughly for 30 seconds to ensure homogeneity.
- Incubate the sample on ice for 20-30 minutes.[\[8\]](#)[\[9\]](#)
- Add water to induce phase separation. For the volumes mentioned above, add 150 µL of water. This will result in a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).

[\[8\]](#)[\[10\]](#)

- Vortex the mixture again for 30 seconds.
- Centrifuge the samples at 2,000-3,000 x g for 10-15 minutes at 4°C to achieve clear phase separation.[\[5\]](#)[\[10\]](#)
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
- Dry the collected organic phase under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

Data Presentation

The following table provides an example of typical concentrations and recovery rates for the **19:0 PC** internal standard in human plasma. These values can be used as a benchmark for validating the extraction protocol in your laboratory.

Parameter	Value	Reference
19:0 PC Spiked Concentration	60 µg/mL	[11] [12]
Intraday Variation (RSD)	4.3 - 6.2%	[11]
Interday Variation (RSD)	4.8 - 8.0%	[11]
Average Recovery	94%	[11]

Troubleshooting

Problem	Possible Cause	Solution
Poor phase separation	Incorrect solvent ratios	Ensure accurate pipetting of chloroform, methanol, and water.
Insufficient centrifugation	Increase centrifugation speed or time.	
Low lipid recovery	Incomplete extraction	Ensure thorough vortexing at each step.
Lipid degradation	Keep samples on ice and use an antioxidant like BHT.	
High variability between replicates	Inconsistent pipetting	Use calibrated pipettes and be meticulous with technique.
Sample heterogeneity	Ensure tissue samples are well-homogenized.	

Conclusion

This protocol provides a robust and reliable method for the extraction of lipids from a variety of biological samples using a **19:0 PC** internal standard. The use of an internal standard is paramount for achieving accurate and reproducible quantification in lipidomics studies. By carefully following this protocol, researchers can obtain high-quality lipid extracts suitable for downstream analysis by mass spectrometry, ultimately contributing to a deeper understanding of the role of lipids in health and disease.

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- To cite this document: BenchChem. [Application Note and Protocol: Lipid Extraction Utilizing a 19:0 Phosphatidylcholine Internal Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262976#lipid-extraction-protocol-using-19-0-pc-standard]

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